molecular formula C11H21O9P B1258990 Polyprenyl glucosyl phosphate

Polyprenyl glucosyl phosphate

Cat. No.: B1258990
M. Wt: 328.25 g/mol
InChI Key: BPNOOARYSOFWDX-YBTJCZCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polyprenyl glucosyl phosphate is a crucial metabolic intermediate in which a glucose moiety is linked via a phosphodiester bond to a polyprenol lipid carrier. This configuration allows it to function as a membrane-associated glycosyl donor in en bloc glycosylation pathways across various domains of life. In eukaryotic systems, its counterpart, Dolichyl phosphate glucose (DPG), is synthesized by enzymes like Alg5 and serves as an essential mannosyl and glucosyl donor for the assembly of the N-linked glycan precursor (GlcNAc)2Man9Glc3 on dolichyl diphosphate in the endoplasmic reticulum . These lipid-linked oligosaccharides are subsequently transferred to asparagine residues in target proteins, a critical step for protein folding and quality control . Similarly, in Archaea, polyprenol phosphate glucose synthases, such as Haloferax volcanii AglJ, generate this compound to contribute to the assembly of diverse N-linked glycans on cell-surface proteins . The compound is also relevant in studying bacterial systems, where polyprenol phosphates charged with various sugars are utilized in processes such as O-antigen biosynthesis . Researchers value this compound for in vitro enzymatic assays to study the mechanisms of glycosyltransferases and oligosaccharyl transferases (OTases) . Its application is vital for investigating the specificity of these enzymes, which can show varying preferences for the lipid substrate and the anomeric configuration of the sugar . This product is intended for research purposes only and is not approved for human or veterinary diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21O9P

Molecular Weight

328.25 g/mol

IUPAC Name

3-methylbut-2-enyl [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C11H21O9P/c1-6(2)3-4-18-21(16,17)20-11-10(15)9(14)8(13)7(5-12)19-11/h3,7-15H,4-5H2,1-2H3,(H,16,17)/t7-,8-,9+,10-,11?/m1/s1

InChI Key

BPNOOARYSOFWDX-YBTJCZCISA-N

Isomeric SMILES

CC(=CCOP(=O)(O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C

Canonical SMILES

CC(=CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C

Origin of Product

United States

Biosynthesis of Polyprenyl Glucosyl Phosphate and Analogous Polyprenyl Phosphosugars

Isoprenoid Precursor Metabolism for Polyprenyl Backbone Elongation

The formation of the characteristic polyprenyl backbone is contingent on the availability of five-carbon isoprenoid building blocks, primarily isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgcreative-proteomics.com Organisms utilize one of two major metabolic pathways to produce these essential precursors: the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. oup.comresearchgate.net

Mevalonate Pathway Dynamics in Eukaryotes and Archaea

The mevalonate (MVA) pathway is the primary route for isoprenoid precursor synthesis in eukaryotes, archaea, and some bacteria. wikipedia.orgoup.com This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase, a key regulatory step in the pathway. creative-proteomics.com

In eukaryotes, mevalonate undergoes two sequential phosphorylation steps at the 5-OH position, followed by a decarboxylation to yield IPP. wikipedia.org Archaea, however, exhibit variations in the lower part of the MVA pathway. For instance, some archaea phosphorylate mevalonate once, decarboxylate it to isopentenyl phosphate (IP), and then phosphorylate IP to form IPP. wikipedia.org Another variation found in some archaea involves phosphorylation at the 3-OH position of mevalonate, followed by phosphorylation at the 5-OH position, eventually leading to IPP. acs.orgresearchgate.net

Methylerythritol Phosphate Pathway in Prokaryotes and Plants

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, is operational in most bacteria, algae, and the plastids of plants. nih.govrsc.orgresearchgate.net This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) to produce 1-deoxy-D-xylulose 5-phosphate (DXP). rsc.orgoup.com DXP is then converted to MEP through a reduction and isomerization reaction. A series of subsequent enzymatic steps, involving intermediates like 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol and 2-C-methyl-D-erythritol 2,4-cyclodiphosphate, ultimately leads to the formation of both IPP and DMAPP. rsc.orgrsc.org The MEP pathway is essential for the viability of many pathogenic bacteria, making it an attractive target for the development of new antibiotics. nih.gov

Biosynthesis of Isopentenyl Diphosphate and Dimethylallyl Diphosphate

Both the MVA and MEP pathways converge on the production of isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). creative-proteomics.comnih.gov IPP is the fundamental five-carbon building block, and it can be reversibly isomerized to DMAPP by the enzyme isopentenyl diphosphate isomerase (IDI). creative-proteomics.comwikipedia.org DMAPP serves as the initial primer for the sequential head-to-tail condensation of IPP units, a process catalyzed by prenyltransferases. This chain elongation process results in the formation of polyprenyl diphosphates of varying chain lengths, which form the backbone of molecules like polyprenyl glucosyl phosphate. google.com

Enzymatic Phosphorylation of Polyprenols to Form the Phosphate Acceptor

Once the polyprenol backbone is synthesized, it must be phosphorylated to create a reactive phosphate acceptor for the subsequent transfer of a sugar moiety. This phosphorylation is a critical step in the biosynthesis of polyprenyl phosphosugars.

Polyprenol Kinase Activity (e.g., Diacylglycerol Kinase Homologs)

The phosphorylation of polyprenols is catalyzed by polyprenol kinases. nih.govcdnsciencepub.com These enzymes transfer a phosphate group from a donor molecule, typically ATP or CTP, to the hydroxyl group of the polyprenol, forming a polyprenyl phosphate. cdnsciencepub.com In some bacteria, homologs of diacylglycerol kinase (DGK) have been shown to possess polyprenol kinase activity. For example, the diacylglycerol kinase from Streptococcus mutans can efficiently phosphorylate undecaprenol (B103720), a C55 polyprenol. In plants, dolichol kinase activity, which phosphorylates the polyprenol dolichol, has been identified in microsomes from various species. nih.govcdnsciencepub.com The specificity of these kinases can vary, with some showing a preference for certain types of polyprenols over others. nih.govcdnsciencepub.com

Undecaprenyl Diphosphate Phosphatase in Carrier Lipid Regeneration

In many biosynthetic pathways, particularly in bacteria, the polyprenyl carrier lipid is released as a polyprenyl diphosphate after the transfer of the glycan unit. nih.govwikipedia.org To be reused, this polyprenyl diphosphate must be dephosphorylated to its monophosphate form. This crucial recycling step is carried out by undecaprenyl diphosphate phosphatases. nih.govresearchgate.net These enzymes hydrolyze the terminal phosphate group from undecaprenyl diphosphate, regenerating undecaprenyl phosphate, which can then participate in another round of glycan synthesis. nih.govresearchgate.net This regeneration is vital for maintaining the pool of available carrier lipids for essential processes like peptidoglycan and exopolysaccharide biosynthesis. nih.govinternationalscholarsjournals.com

Glycosyl Transfer to Polyprenyl Phosphates: Focusing on Glucosyl Transferases

The transfer of a glucose moiety to a polyprenyl phosphate is a pivotal step in the biosynthesis of various essential glycoconjugates. This process is catalyzed by a class of enzymes known as glucosyltransferases, which facilitate the formation of a glycosidic bond between the sugar and the lipid carrier.

Phosphoglycosyltransferases (PGTs) and Prenyl Phosphate Glycosyltransferases (Pren-P GTs) in Initial Sugar Attachment

The initial attachment of a sugar to a lipid carrier is a critical, membrane-committed step in the biosynthesis of many glycoconjugates. nih.govresearchgate.net This reaction is catalyzed by two key superfamilies of enzymes: Phosphoglycosyltransferases (PGTs) and Prenyl Phosphate Glycosyltransferases (Pren-P GTs).

PGTs catalyze the transfer of a phosphosugar from a nucleoside diphosphate-sugar donor, such as UDP-glucose, to a polyprenol phosphate acceptor embedded in the membrane. nih.govresearchgate.net This reaction forms a polyprenyl diphosphate-linked sugar, which serves as a precursor for the assembly of more complex glycans. nih.gov PGTs are often considered "priming glycosyltransferases" as they initiate these biosynthetic pathways. nih.gov These enzymes are integral membrane proteins and have been categorized into families based on their substrates, such as the polyisoprenol-phosphate N-acetylhexosamine-1-phosphate transferase (PNPT) and polyisoprenol-phosphate hexose-1-phosphate transferase (PHPT) families. nih.gov

Pren-P GTs are a subclass of membrane-bound glycosyltransferases that transfer a glycosyl group from an activated sugar donor to a polyprenyl phosphate acceptor. nih.gov The resulting polyprenyl monophosphate sugar is then transported across the membrane for use in various glycosylation reactions. nih.gov The specific polyprenyl lipid carrier can vary between organisms, with eukaryotes and archaea typically using dolichol phosphate (DolP), while Gram-negative bacteria often utilize undecaprenyl phosphate (UndP). nih.gov Structurally, Pren-P GTs often possess a cytosolic catalytic domain with a GT-A-like fold and a transmembrane domain that anchors the enzyme to the membrane. nih.gov

Table 1: Comparison of PGTs and Pren-P GTs

FeaturePhosphoglycosyltransferases (PGTs)Prenyl Phosphate Glycosyltransferases (Pren-P GTs)
Reaction Transfers a phosphosugar groupTransfers a glycosyl group
Product Polyprenyl diphosphate-sugarPolyprenyl monophosphate-sugar
Donor Substrate Nucleoside diphosphate-sugar (e.g., UDP-glucose)Activated sugar donor (e.g., UDP-glucose)
Acceptor Substrate Polyprenol phosphatePolyprenyl phosphate
Cellular Location Integral membrane proteins nih.govMembrane-bound nih.gov
Function Initiates en bloc glycoconjugate assembly nih.govProvides lipid-linked sugar donors for glycosylation nih.gov

Glycosyltransferases generally exhibit a high degree of specificity for their sugar donors. oup.com For glucosyltransferases involved in polyprenyl glucosyl phosphate synthesis, the primary donor is typically UDP-glucose. nih.govoup.com The enzyme's active site is structured to recognize and bind the UDP-glucose molecule with high affinity. This recognition is crucial for the efficient and accurate transfer of the glucose moiety.

While many glycosyltransferases are highly specific, some exhibit a more relaxed substrate specificity. nih.gov For instance, certain enzymes can utilize alternative nucleotide-activated sugars, such as UDP-galactose, albeit often with lower efficiency than the preferred UDP-glucose. nih.gov The specificity for the nucleotide portion of the donor can also vary, with some enzymes capable of using donors like GDP-glucose. nih.gov

The structural basis for donor specificity often lies within conserved motifs in the enzyme's amino acid sequence. researchgate.net For example, in plant family 1 glycosyltransferases, the PSPG motif is crucial for binding the UDP-sugar donor. researchgate.netfrontiersin.org Specific residues within and around this motif create a binding pocket that accommodates the glucose moiety and the uridine (B1682114) diphosphate. researchgate.net Mutations in these key residues can alter or relax the enzyme's donor specificity. frontiersin.org

Glycosyltransferases are classified as either "inverting" or "retaining" based on the stereochemical outcome at the anomeric carbon of the sugar during the transfer reaction. cazypedia.orgcazy.orgresearchgate.net

Inverting Glycosyltransferases: These enzymes catalyze the glycosyl transfer with an inversion of the anomeric stereochemistry. For example, if the glucose in the UDP-glucose donor has an α-configuration, the resulting polyprenyl glucosyl phosphate will have a β-configuration. cazy.org This is typically achieved through a single-step, SN2-like mechanism where the acceptor molecule attacks the anomeric carbon from the opposite side of the departing UDP group. researchgate.netacs.organnualreviews.org This direct displacement is often facilitated by a general base catalyst within the enzyme's active site. acs.org

Retaining Glycosyltransferases: These enzymes preserve the anomeric configuration of the sugar donor in the product. cazypedia.orgcazy.orgresearchgate.net The mechanism for retaining glycosyltransferases is more debated. One proposed mechanism involves a two-step, double-displacement reaction with a covalent glycosyl-enzyme intermediate. cazypedia.orgacs.org However, an alternative SNi-like mechanism, involving a concerted but asynchronous front-side attack, has also been suggested. cazy.orgnih.gov

The stereochemical outcome is a fundamental characteristic of a given glycosyltransferase and is determined by the architecture of its active site. annualreviews.org

Many, though not all, glucosyltransferases require divalent metal ions, most commonly manganese (Mn²⁺) or magnesium (Mg²⁺), for their catalytic activity. cazypedia.orgnih.gov These metal ions play several critical roles in the catalytic process.

X-ray crystallography studies have shown that the metal ion often coordinates with the phosphate groups of the UDP-glucose donor and with acidic amino acid residues, such as aspartate, in the enzyme's active site. cazypedia.org A common metal-binding motif found in many glycosyltransferases is the DXD motif. cazypedia.org

The functions of the metal ion can include:

Lewis Acid Catalysis: The metal ion can act as a Lewis acid to facilitate the departure of the UDP leaving group by neutralizing the negative charge on the phosphate groups. researchgate.netnih.gov

Substrate Binding and Orientation: The metal ion is crucial for the correct binding and orientation of the UDP-glucose donor in the active site. nih.gov This ensures that the anomeric carbon is properly positioned for the nucleophilic attack by the polyprenyl phosphate acceptor. nih.gov

Stabilization of the Transition State: By coordinating with the phosphate groups, the metal ion helps to stabilize the developing negative charge in the transition state of the reaction. nih.gov

However, there are also metal-independent glycosyltransferases. cazypedia.orgnih.gov In these enzymes, the role of the metal ion is often fulfilled by positively charged amino acid side chains or helix dipoles within the active site. researchgate.nettdx.cat

Stereochemical Course of Glucosyl Addition (Inverting vs. Retaining Glycosyltransferases)

Specific Polyprenyl Glucosyl Phosphate Synthases (e.g., Dolichol Phosphate Glucose Synthase/Alg5)

A key enzyme in the synthesis of polyprenyl glucosyl phosphate is dolichol-phosphate beta-glucosyltransferase, encoded by the ALG5 gene in eukaryotes. maayanlab.clouduniprot.org This enzyme specifically catalyzes the transfer of glucose from UDP-glucose to dolichol phosphate, forming dolichol-phosphate-glucose (Dol-P-Glc). maayanlab.cloudnih.gov

Dol-P-Glc is an essential lipid-linked glucose donor for N-linked glycosylation in the endoplasmic reticulum. maayanlab.cloud Specifically, the glucose residues from Dol-P-Glc are added to the growing oligosaccharide precursor, which is linked to a dolichol pyrophosphate carrier. uniprot.orgoup.com The fully assembled oligosaccharide is then transferred to nascent proteins. oup.com

The Alg5 protein is an integral membrane protein, likely active on the cytoplasmic side of the endoplasmic reticulum. uniprot.org Studies in yeast and other organisms have demonstrated that the activity of Alg5 is crucial for efficient protein glycosylation. maayanlab.cloudnih.gov Disruption of the ALG5 gene leads to the accumulation of under-glucosylated lipid-linked oligosaccharides and defects in glycoprotein (B1211001) maturation. maayanlab.cloud The function of Alg5 is highly conserved across eukaryotes, with human ALG5 being able to complement defects in yeast alg5 mutants. maayanlab.cloud

Functional Roles and Metabolic Integration of Polyprenyl Glucosyl Phosphate in Glycosylation Processes

Involvement in N-linked Protein Glycosylation Pathways

N-linked glycosylation is a critical post-translational modification where a pre-assembled oligosaccharide is attached to the asparagine residues of nascent polypeptides. oup.comoup.com This process is fundamental for protein folding, stability, and function. oup.com Polyprenyl-phosphate-linked glycans are central to this process in both eukaryotes and prokaryotes. mit.eduresearchgate.net

In eukaryotes and archaea, N-linked glycosylation relies on dolichol, a long-chain polyisoprenoid alcohol with a saturated α-isoprene unit. oup.comoup.com The phosphorylated form, dolichyl phosphate (B84403) (Dol-P), serves as the lipid carrier for the assembly of the precursor oligosaccharide. nih.gov

The canonical pathway of N-linked glycosylation in eukaryotes culminates in the synthesis of a large, branched oligosaccharide with the structure Glc3Man9GlcNAc2, which is linked to dolichol via a pyrophosphate bridge (Glc3Man9GlcNAc2-PP-Dol). nih.govresearchgate.net The assembly of this precursor oligosaccharide is a multi-step process that occurs on both the cytoplasmic and luminal faces of the endoplasmic reticulum (ER) membrane. scispace.comresearchgate.net

The initial steps of assembly occur on the cytoplasmic face of the ER, leading to the formation of Man5GlcNAc2-PP-Dol. researchgate.net This intermediate is then translocated across the ER membrane into the lumen. researchgate.netscispace.com Within the ER lumen, the oligosaccharide is further elongated by the addition of four mannose residues and three glucose residues. oup.com The donors for these luminal glycosylation steps are not nucleotide sugars, but rather dolichol-phosphate-linked monosaccharides: dolichol phosphate mannose (Dol-P-Man) and dolichol phosphate glucose (Dol-P-Glc). oup.comscispace.com

Dol-P-Glc, a type of polyprenyl glucosyl phosphate, is synthesized on the cytoplasmic face of the ER from UDP-glucose and Dol-P. oup.com It is then flipped to the luminal side to serve as the glucose donor for the final three glycosylation steps, capping the oligosaccharide to form the mature Glc3Man9GlcNAc2-PP-Dol precursor. scispace.comoup.com This terminal glucosylation is critical for the efficient transfer of the entire oligosaccharide to the target asparagine residue of a protein by the oligosaccharyltransferase (OST) complex. researchgate.netnih.gov

FeatureEukaryotic N-Glycosylation
Lipid Carrier Dolichyl Pyrophosphate (Dol-PP)
Initial Assembly Cytoplasmic face of the ER
Precursor Structure Glc3Man9GlcNAc2-PP-Dol
Luminal Glycosyl Donors Dolichol Phosphate Mannose (Dol-P-Man), Dolichol Phosphate Glucose (Dol-P-Glc)
Terminal Sugars Three glucose residues
Transfer Enzyme Oligosaccharyltransferase (OST)

In archaea, the N-glycosylation pathways can differ from those in eukaryotes. While they also utilize dolichol-based lipids, some archaeal pathways assemble glycans on dolichol monophosphate (Dol-P) instead of a pyrophosphate-linked carrier. nih.govnih.gov In these systems, dolichol phosphosugars can act as both the initial carrier and as donors for subsequent elongation steps. nih.gov For example, in the methanogen Methanococcus voltae, the initial step involves the transfer of N-acetylglucosamine (GlcNAc) to Dol-P. nih.gov In the halophile Haloferax volcanii, Dol-P-Glc is synthesized and utilized in the assembly of an N-linked tetrasaccharide. nih.gov These findings highlight the conserved, yet adaptable, role of polyprenyl phosphosugars as key intermediates in diverse N-glycosylation strategies across different domains of life. nih.govnih.gov

Once thought to be exclusive to eukaryotes, N-linked protein glycosylation is now known to occur in bacteria, particularly in epsilon-proteobacteria such as Campylobacter jejuni. researchgate.netresearchgate.net While sharing conceptual similarities with the eukaryotic process, the bacterial system has distinct components and utilizes a different polyprenyl phosphate carrier. oup.comresearchgate.net

In bacteria, the lipid carrier for N-linked glycosylation is undecaprenyl pyrophosphate (Und-PP). acs.orgnih.gov The oligosaccharide is assembled on this carrier at the cytoplasmic membrane before being flipped into the periplasm for transfer to the target protein. nih.govpnas.org In C. jejuni, the assembled glycan is a heptasaccharide (GalNAc-α1,4-GalNAc-α1,4-(Glcβ1,3)-GalNAc-α1,4-GalNAc-α1,4-GalNAc-α1,3-Bac-α1,PP-Und), where Bac is bacillosamine. acs.orgpnas.org

The biosynthesis of this heptasaccharide involves a series of glycosyltransferases encoded by the pgl gene cluster. pnas.org The process begins with the synthesis of UDP-bacillosamine, which is then attached to undecaprenyl phosphate (Und-P) to form Und-PP-Bac. pnas.org This initial intermediate is then elongated by the sequential addition of five N-acetylgalactosamine (GalNAc) residues and a single glucose (Glc) residue. pnas.org The glucose is added as a branch by the glycosyltransferase PglI, completing the assembly of the heptasaccharide donor. pnas.org In this bacterial system, the direct glycosyl donors for the elongation steps are nucleotide sugars (UDP-GalNAc and UDP-Glc), rather than polyprenyl-phosphate-linked monosaccharides. pnas.org Therefore, while glucosyl transfer is a key step in forming the final bacterial N-linked glycan, it does not directly involve a polyprenyl glucosyl phosphate intermediate in the same manner as the eukaryotic luminal reactions. nih.govpnas.org

Donor Function in Oligosaccharide Assembly (e.g., Glc3Man9GlcNAc2-PP-Dol)

Bacterial N-linked Glycosylation Systems (Contextualizing Glucosyl Transfer where applicable)

Roles in Prokaryotic Cell Wall and Extracellular Polymer Biosynthesis

In prokaryotes, polyprenyl phosphates, specifically undecaprenyl phosphate (Und-P), are indispensable for the biosynthesis of various cell wall components and extracellular polymers. nih.govtandfonline.com Und-P functions as a lipid carrier, shuttling hydrophilic glycan precursors across the hydrophobic cytoplasmic membrane to the periplasmic space where polymerization occurs. tandfonline.comnih.gov

The availability of Und-P can be a rate-limiting factor for the synthesis of essential cell wall structures. nih.gov This lipid carrier is crucial for the biogenesis of peptidoglycan, the primary structural component of the bacterial cell wall, as well as for the synthesis of O-antigen lipopolysaccharide (LPS), teichoic acids, and capsular polysaccharides. tandfonline.comresearchgate.netresearchgate.net The synthesis of these diverse glycoconjugates often begins with the transfer of a sugar-phosphate moiety from a nucleotide sugar to Und-P, forming an undecaprenyl pyrophosphate-linked sugar intermediate (e.g., Und-PP-GlcNAc). jcu.edu.au This initial lipid-linked intermediate is then elongated on the cytoplasmic face of the membrane before the entire oligosaccharide repeating unit is translocated to the periplasm by a flippase, such as Wzx. jcu.edu.aunih.gov Following translocation, the repeating units are polymerized and attached to their final destinations on the cell surface. nih.gov The central role of the undecaprenyl phosphate cycle in these essential pathways makes it a key target for antibiotics. nih.gov


Peptidoglycan Synthesis: Carrier Lipid Function

The biosynthesis of peptidoglycan, the primary structural component of the bacterial cell wall, is critically dependent on a polyprenyl phosphate carrier, most commonly undecaprenyl phosphate (C₅₅-P), also known as bactoprenol. nih.govasm.org This lipid carrier is essential for transporting the hydrophilic peptidoglycan precursors, which are synthesized in the cytoplasm, across the plasma membrane to the periplasmic space where polymerization occurs. nih.govasm.org

The process begins at the cytoplasmic face of the membrane with the first membrane-bound step of peptidoglycan synthesis. The enzyme MraY, a member of the polyprenyl-phosphate N-acetylhexosamine 1-phosphate transferase superfamily, catalyzes the transfer of a phospho-N-acetylmuramic acid-pentapeptide (phospho-MurNAc-pentapeptide) moiety from the soluble precursor UDP-MurNAc-pentapeptide to the C₅₅-P carrier. oup.comoup.com This reaction releases UMP and forms the first lipid-linked intermediate, Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly known as Lipid I. nih.govasm.org

Following the formation of Lipid I, the enzyme MurG adds N-acetylglucosamine (GlcNAc) to create Lipid II. This completed monomeric subunit is then translocated across the membrane, where it is incorporated into the growing peptidoglycan chain. asm.org The C₅₅-P carrier is released in its pyrophosphate form (C₅₅-PP) and must be dephosphorylated back to C₅₅-P to be recycled for subsequent rounds of synthesis. oup.com This recycling is vital, as the pool of undecaprenyl phosphate is limited and shared among several biosynthetic pathways. nih.gov

Mycobacterial Cell Envelope Biogenesis: Polyprenol Monophosphomannose (PPM) (Analogy to Glucosyl)

In mycobacteria, such as Mycobacterium tuberculosis, the principle of using polyprenyl phosphates as sugar carriers is conserved but is prominently exemplified by the use of polyprenol monophosphomannose (PPM) as a key mannosyl donor. This serves as a direct functional analogy to the role of polyprenyl glucosyl phosphate. PPM is integral to the biosynthesis of critical mannose-containing lipoglycans, including lipomannan (LM) and the major immunomodulatory molecule, lipoarabinomanan (LAM). asm.orgasm.org

The synthesis of PPM is catalyzed by the PPM synthase, an enzyme that transfers a mannose residue from GDP-mannose to a polyprenyl phosphate acceptor. nih.govoup.com In M. tuberculosis, this enzyme is Ppm1, which utilizes decaprenyl phosphate (C₅₀-P) as the lipid acceptor, a variation from the more common C₅₅-P found in many other bacteria. rsc.orgwikipedia.org The resulting PPM then serves as the donor for mannosyltransferases that elongate and branch the mannan (B1593421) core of LM and LAM. uniprot.orgfrontiersin.org This process is essential for the bacterium; the PPM synthase activity encoded by the ppm1 gene is vital for the synthesis of these lipoglycans and for the survival of mycobacteria. asm.orgasm.org

The role of PPM in donating mannose units for mycobacterial cell envelope construction is functionally parallel to that of polyprenyl glucosyl phosphate in other glycosylation systems. In both cases, a polyprenyl phosphate lipid is activated with a specific sugar (mannose or glucose) to create a membrane-soluble carrier that delivers the sugar to glycosyltransferases for the assembly of complex glycoconjugates.

Other Polysaccharide Biosynthesis Pathways (e.g., Lipopolysaccharide, Teichoic Acids, Sialic Acid Polymers)

The role of polyprenyl phosphates as glycan carriers extends to a wide array of other crucial cell wall polymers beyond peptidoglycan. The shared use of this limited lipid carrier pool means that disruptions in one pathway can indirectly affect others by sequestering the available undecaprenyl phosphate. asm.orgnih.gov

Lipopolysaccharide (LPS) Synthesis: In many Gram-negative bacteria, the synthesis of the O-antigen portion of LPS relies on an undecaprenyl phosphate carrier. The process is initiated by the enzyme WecA, which transfers an N-acetylglucosamine-1-phosphate (GlcNAc-1-phosphate) from UDP-GlcNAc to undecaprenyl phosphate (Und-P). oup.comuniprot.orgoup.com This forms the initial lipid-linked intermediate, Und-PP-GlcNAc. Subsequent glycosyltransferases sequentially add other sugars to build the complete O-antigen repeating unit on the Und-PP carrier at the cytoplasmic face of the membrane. The completed Und-PP-linked unit is then translocated to the periplasm for polymerization and ligation to the Lipid A-core oligosaccharide. asm.orgresearchgate.net

Teichoic Acids (TA) Synthesis: In Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, wall teichoic acids (WTA) are anionic polymers covalently linked to peptidoglycan. Their biosynthesis also begins on an undecaprenyl phosphate carrier. asm.orgnih.gov The assembly of the linkage unit that connects the main teichoic acid polymer to peptidoglycan is initiated on Und-P. rsc.org The enzymes TarO (or TagO) and TarA (or TagA) catalyze the sequential transfer of GlcNAc-1-phosphate and N-acetylmannosamine, respectively, to the lipid carrier. asm.orgasm.org Following the assembly of this linkage unit, the poly(ribitol phosphate) or poly(glycerol phosphate) chain is polymerized onto the lipid-linked intermediate before being transferred to the peptidoglycan. rsc.organnualreviews.org

Sialic Acid Polymer Synthesis: The biosynthesis of polysialic acid capsules in certain bacteria, such as E. coli K1, is also believed to involve a polyprenyl phosphate intermediate. Research involving the chemical synthesis of polyprenyl sialyl phosphate has identified it as a probable biosynthetic intermediate. oup.comnih.gov This suggests that, analogous to other polysaccharide pathways, a polyprenyl phosphate acts as a carrier to transport sialic acid units across the membrane for subsequent polymerization into the capsular polysaccharide. asm.org

Research Findings Summary

The following tables provide a summary of the roles of polyprenyl phosphate carriers in various biosynthetic pathways.

Table 1: Role of Polyprenyl Phosphate in Polysaccharide Biosynthesis

Biosynthetic Pathway Organism Type Initiating Enzyme (Example) Sugar Transferred to Carrier Polyprenyl Carrier (Common) Final Product
Peptidoglycan Most Bacteria MraY Phospho-MurNAc-pentapeptide Undecaprenyl Phosphate (C₅₅-P) Peptidoglycan Cell Wall
Lipomannan/Lipoarabinomannan Mycobacteria Ppm1 Mannose Decaprenyl Phosphate (C₅₀-P) LM/LAM
Lipopolysaccharide (O-Antigen) Gram-negative WecA GlcNAc-1-phosphate Undecaprenyl Phosphate (C₅₅-P) Lipopolysaccharide
Wall Teichoic Acid Gram-positive TarO/TagO GlcNAc-1-phosphate Undecaprenyl Phosphate (C₅₅-P) Wall Teichoic Acid

Table 2: Compound Names Mentioned

Compound Name Abbreviation
Polyprenyl glucosyl phosphate -
Undecaprenyl phosphate C₅₅-P / Und-P
Undecaprenyl pyrophosphate C₅₅-PP / Und-PP
Decaprenyl phosphate C₅₀-P
Polyprenol monophosphomannose PPM
Uridine (B1682114) diphosphate (B83284) N-acetylmuramic acid pentapeptide UDP-MurNAc-pentapeptide
Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide Lipid I
Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide-GlcNAc Lipid II
N-acetylglucosamine GlcNAc
Guanosine diphosphate mannose GDP-mannose
Lipomannan LM
Lipoarabinomanan LAM
Lipopolysaccharide LPS
Uridine diphosphate N-acetylglucosamine UDP-GlcNAc
N-acetylglucosamine-1-phosphate GlcNAc-1-phosphate
Undecaprenyl-diphosphoryl-N-acetylglucosamine Und-PP-GlcNAc
Teichoic Acid TA
Wall Teichoic Acid WTA
N-acetylmannosamine -
Poly(ribitol phosphate) -
Poly(glycerol phosphate) -
Sialic Acid -

Structural and Mechanistic Elucidation of Polyprenyl Glucosyl Phosphate and Associated Enzymes

High-Resolution Structural Biology of Glucosyltransferases and Associated Enzymes

The enzymes that utilize polyprenyl phosphates, particularly glycosyltransferases, are often integral membrane proteins, making their structural elucidation challenging. Recent advancements in structural biology have provided significant insights into their architecture and function. nih.gov

X-ray crystallography has successfully been used to determine the structures of several polyprenyl phosphate (B84403) glycosyltransferases (Pren-P GTs), providing a foundation for understanding their catalytic mechanisms. biorxiv.org

One of the first structures to be solved was that of GtrB from Synechocystis, a glucose-specific PI-GT. researchgate.netnih.gov The structure, determined at 3.0 Å resolution, revealed a tetrameric assembly where each protomer contributes two transmembrane helices to a central bundle. researchgate.netnih.gov The active site is located approximately 15 Å from the membrane surface, which raises questions about how the water-soluble sugar donor and the membrane-embedded lipid acceptor are brought together for catalysis. nih.gov

Another key structure is that of dolichyl phosphate mannose synthase (DPMS) from the archaeon Pyrococcus furiosus. biorxiv.org The crystal structure was determined in complex with the nucleotide donor GDP-mannose and the glycolipid product, DolP-mannose. biorxiv.org These structures show that Pren-P GTs often possess a GT-A fold in their catalytic domain, which is typical for nucleotide-binding proteins. biorxiv.org Mechanistic insights from these crystal structures suggest that a metal ion, coordinated by a conserved DXD motif, plays a crucial role in binding the nucleotide sugar donor. mdpi.com

The table below highlights key crystallographic studies of polyprenyl phosphate glycosyltransferases.

EnzymeOrganismResolutionKey Structural FeaturesPDB ID
GtrBSynechocystis sp.3.0 ÅTetramer with a membrane-spanning bundle of helices; active site is 15 Å from the membrane. researchgate.netnih.gov5EKP biorxiv.org
DPMSPyrococcus furiosus-Monomeric or dimeric with four transmembrane helices; determined in complex with substrate and product. biorxiv.org5MLZ, 5MM0, 5MM1 biorxiv.org

Cryo-electron microscopy (cryo-EM) has become a powerful tool for studying large, flexible, and membrane-embedded protein complexes that are often resistant to crystallization.

A notable example is the cryo-EM structure of the integral membrane glycosyltransferase ArnC from Salmonella enterica, which is involved in polymyxin (B74138) resistance. biorxiv.orgnih.gov The structures of ArnC in both its apo and substrate-bound states were determined, revealing a conformational transition upon binding of the sugar donor. biorxiv.orgnih.gov These structures, combined with MD simulations, provided a detailed view of substrate binding and a proposed catalytic mechanism. biorxiv.orgnih.gov The use of nanodiscs was crucial for stabilizing the protein and providing a more native-like membrane environment for structural determination. biorxiv.org

Cryo-EM has also been used to elucidate the structure of the eukaryotic oligosaccharyltransferase (OST) complex, a multi-subunit enzyme responsible for N-linked glycosylation. researchgate.netpdbj.org The 3.5 Å resolution structure of the yeast OST complex revealed the arrangement of its eight protein subunits and the role of phospholipids (B1166683) in mediating inter-subunit interactions. pdbj.org

Computational methods, including molecular docking and MD simulations, are increasingly used to complement experimental structural data and to predict the interactions between enzymes and their substrates. lu.se

Molecular docking studies have been employed to predict the binding poses of sugar donors and lipid acceptors in the active sites of glycosyltransferases. nih.govnih.gov For example, in the study of ArnC, coarse-grained and atomistic simulations were used to understand substrate coordination before and during the catalytic cycle. biorxiv.orgnih.gov These simulations helped to formulate a hypothesis for the reaction mechanism. nih.gov

Computational approaches are also valuable for predicting the function of uncharacterized glycosyltransferases. nih.gov By combining sequence analysis, 3D structure prediction, and molecular docking, researchers can identify potential enzyme candidates for specific reactions. nih.gov For instance, a computational workflow was developed to identify UDP-glycosyltransferases active towards specific alcohol substrates. nih.gov These in silico methods provide a theoretical basis for understanding the genetic and mechanistic details of glycosylation pathways and can guide protein engineering efforts to alter substrate specificity or enhance catalytic efficiency. lu.seresearchgate.net

Advanced Methodologies for Research on Polyprenyl Glucosyl Phosphate

Chemical Synthesis Strategies for Polyprenyl Glucosyl Phosphate (B84403) and Its Analogs

The chemical synthesis of polyprenyl glucosyl phosphate and its analogs is fundamental for studying the biochemical pathways they participate in, such as N-linked glycosylation. These synthetic molecules serve as crucial tools, including substrates for enzymatic assays, mechanistic probes, and inhibitors.

The initial and critical step in synthesizing polyprenyl glycosyl phosphates is the phosphorylation of the parent polyprenol. Various chemical methods have been developed to achieve this transformation efficiently. A common challenge is the hydrophobicity and sensitivity of the long-chain polyprenols.

One effective method involves the phosphorylation of polyprenols and related long-chain aliphatic alcohols using tetra-n-butylammonium dihydrogen phosphate in the presence of trichloroacetonitrile. This procedure has been successfully applied to synthesize monophosphates of various natural polyprenols and dolichols in high yields. nih.gov Another approach utilizes phosphorylating agents like phosphorus oxychloride (POCl₃) or phosphoramidites, though these often require careful control of reaction conditions to avoid side reactions. umich.edu The H-phosphonate method, where a glycosyl H-phosphonate monoester is condensed with a hydroxyl group using a reagent like pivaloyl chloride, is another strategy, although the instability of the resulting H-phosphonate diester can be a limitation. glycoforum.gr.jp

Phosphorylating Agent/MethodKey FeaturesCompound Class Synthesized
Tetra-n-butylammonium dihydrogen phosphate / TrichloroacetonitrileSimple procedure, high yields. nih.govPolyprenyl monophosphates, Dolichyl monophosphates. nih.gov
Phosphorus oxychloride (POCl₃)Common phosphorylating agent, requires controlled conditions.General alcohol phosphorylation.
PhosphoramiditesVersatile reagents for phosphorylation. glycoforum.gr.jpGeneral alcohol phosphorylation. glycoforum.gr.jp
H-phosphonate methodInvolves condensation with an H-phosphonate monoester. glycoforum.gr.jpPolyprenyl phosphates. glycoforum.gr.jp

Once the polyprenyl phosphate is obtained, the next step is the glycosylation to form the sugar-linked derivative. This reaction must be stereoselective to produce the biologically relevant anomer (α or β). Polyprenyl monophosphate sugars are key intermediates in the biosynthesis of complex carbohydrates. nih.gov

For the synthesis of polyprenyl monophosphate sugars, a successful strategy involves the reaction of a polyprenyl trichloroacetimidate (B1259523) with an acylated glycosyl phosphate, followed by deprotection. nih.gov This method has been used to obtain various derivatives, including those with D-glucose, D-galactose, and D-mannose. nih.gov The stereochemical outcome of these reactions is critical, as enzymes that utilize these substrates are highly specific. For instance, many polyprenol phosphate glycosyltransferases catalyze the reaction with an inversion of stereochemistry at the anomeric center, converting an α-linked sugar in the nucleotide diphosphate (B83284) (NDP-sugar) substrate to a β-linked sugar in the polyprenyl monophosphate product. nih.gov

The synthesis of polyprenyl diphosphate sugars can be achieved by reacting a polyprenyl phosphoroimidazolidate with an unprotected glycosyl phosphate. This method is broadly applicable to a wide range of monosaccharides. nih.gov

Coupling StrategyReactantsProduct Type
Trichloroacetimidate MethodPolyprenyl trichloroacetimidate + Acylated glycosyl phosphate. nih.govPolyprenyl monophosphate sugar. nih.gov
Phosphoroimidazolidate MethodPolyprenyl phosphoroimidazolidate + Unprotected glycosyl phosphate. nih.govPolyprenyl diphosphate sugar. nih.gov

To study the mechanisms of enzymes that process polyprenyl glycosyl phosphates, researchers often use non-reactive or slowly-reacting analogs. These molecules can act as competitive inhibitors and are valuable tools for structural and biochemical studies. nih.govresearchgate.net Modifications typically involve replacing the labile oxygen atom in the phosphate or pyrophosphate linkage.

Thiophosphates: In these analogs, a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. The synthesis of dolichyl thiophosphate has been developed as an analog of dolichyl phosphate. nih.gov Synthetic methods for O- and S-glucosyl thiophosphates have been explored, providing precursors for molecules like glucose 1-thiophosphate. nih.gov

Phosphonates: Phosphonate (B1237965) analogs feature a stable carbon-phosphorus (C-P) bond instead of a labile oxygen-phosphorus (O-P) bond. Glycosyl phosphonates have been successfully used as competitive inhibitors for both bacterial and eukaryotic oligosaccharyltransferases (OSTs). nih.gov For example, a phosphonate analog of a lipid-linked oligosaccharide (LLO) was used to trap a bacterial OST in a complex with its acceptor peptide, enabling crystallization and structural analysis. nih.gov The synthesis of α-D-Glucose-1C-thiophosphonate has also been reported and evaluated as a substrate for thymidylyltransferase. nih.gov

Analog TypeKey Structural FeatureApplication
Thiophosphate P-S bond replaces a P-O bond. nih.govnih.govMechanistic probes, enzyme inhibitors. nih.gov
Phosphonate Stable C-P bond replaces a C-O-P linkage. nih.govCompetitive inhibitors, tools for structural biology. nih.gov

Fluorescently labeled probes are indispensable for visualizing and quantifying the activity of enzymes involved in polyprenyl phosphate metabolism in real-time. These probes allow for sensitive detection in various assays, including high-throughput screening and fluorescence resonance energy transfer (FRET) studies. pnas.orgpnas.org

The design of these probes often involves attaching a fluorophore to either the polyprenyl chain or the sugar moiety. For example, short-chain glycolipid analogs mimicking mannosyl phosphoryl dolichol have been synthesized with properties that allow for a fluorescence readout. researchgate.net In other studies, enzymes like PglC and PglA from Campylobacter jejuni were engineered with site-specific mutations to allow for the attachment of fluorescent labels such as Cyanine5 (Cy5) and tetramethylrhodamine (B1193902) (TAMRA). pnas.orgpnas.org This enabled FRET analysis to probe the spatial organization of these enzymes within a lipid bilayer nanodisc, providing insights into their interactions during glycan assembly. pnas.orgpnas.org

Another strategy involves using fluorescently tagged bactoprenyl phosphate analogues to chemoenzymatically prepare bacterial glycans for study. charlotte.edu The development of such probes provides essential tools for evaluating enzyme kinetics and protein-protein interactions within glycan biosynthetic pathways. pnas.orgresearchgate.net

Design and Synthesis of Non-Reactive Glycosyl Acceptor Analogs (e.g., Thiophosphate, Phosphonate)

Chemoenzymatic Synthesis of Complex Lipid-Linked Glycans

Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high specificity and efficiency of enzymatic reactions. This hybrid strategy is particularly powerful for assembling complex lipid-linked glycans (LLGs) that are difficult to produce by purely chemical or biological means. nih.govbeilstein-journals.org

The reconstruction and engineering of biosynthetic pathways in vitro allow for the controlled synthesis of specific polyprenyl glycosyl phosphates and their elongated glycan derivatives. This involves expressing and purifying the necessary glycosyltransferases (GTs) and coupling their activities in a sequential or one-pot reaction.

A notable example is the use of the diacylglycerol kinase (DGK) from Streptococcus mutans for the effective phosphorylation of polyprenols using ATP as the phosphate donor. nih.gov This enzymatic phosphorylation provides the starting polyprenyl phosphate substrate. This kinase can then be coupled with glycosyltransferases from the Campylobacter jejuni N-linked glycosylation pathway, such as PglC and PglA, to produce more complex intermediates like undecaprenyl pyrophosphate-linked disaccharides. nih.gov Similarly, the eukaryotic pathway for synthesizing Dol-PP-GlcNAc₂Man₅ has been chemoenzymatically reconstructed using synthetic chitobiose-linked lipid carriers and recombinant Alg1, Alg2, and Alg11 enzymes. oup.com

These engineered systems are not limited to natural substrates. By providing chemically synthesized, modified polyprenyl phosphate analogs (e.g., with shorter chains or functional tags), researchers can produce novel LLGs. beilstein-journals.orgacs.org This approach has been used to generate libraries of lipid II analogues with varying prenyl chain lengths (farnesyl, geranylgeranyl) for biological screening. beilstein-journals.org This modularity allows for systematic investigation into how the polyprenyl chain length and structure influence enzyme activity and glycan processing. oup.comacs.org

Optimization of Enzymatic Production for Research-Grade Intermediates

The generation of research-grade polyprenyl glucosyl phosphate and its intermediates relies heavily on enzymatic synthesis, a method prized for its high specificity and efficiency. smolecule.com This approach utilizes glycosyltransferases to catalyze the transfer of a glucose moiety from a donor like UDP-glucose to a polyprenol phosphate acceptor. smolecule.com The optimization of this process is critical for producing sufficient quantities of these molecules for detailed biochemical and structural studies.

A key strategy in optimizing production involves the chemoenzymatic synthesis of the polyprenyl phosphate substrates themselves. For instance, the diacylglycerol kinase (DGK) from Streptococcus mutans has proven effective in phosphorylating unmodified polyprenols, such as undecaprenol (B103720) and dolichol, using ATP as the phosphate donor. nih.gov This enzymatic approach circumvents laborious chemical phosphorylation and purification, allowing for the small-scale synthesis of pure polyisoprenyl phosphates within hours. nih.gov Furthermore, this kinase can be coupled with other glycosyltransferases, such as PglC and PglA from Campylobacter jejuni, in a one-pot reaction to produce more complex intermediates like undecaprenyl pyrophosphate-linked disaccharides. nih.gov

The choice of enzyme and substrate is paramount for successful synthesis. Phosphoglycosyl transferases (PGTs), integral membrane proteins, are responsible for initiating the biosynthesis of many bacterial glycoconjugates by transferring a phosphosugar from a nucleotide diphosphate sugar to a polyprenol phosphate. nih.gov However, obtaining pure and stable PGTs for in vitro synthesis can be challenging due to difficulties in heterologous overexpression and their inherent instability. nih.gov

Researchers have developed modular synthetic methods that allow for the systematic assembly of lipid intermediates and their analogues. beilstein-journals.org This involves the integration of distinct carbohydrate, peptide, and polyprenyl phosphate building blocks, enabling the strategic substitution of components to produce a variety of analogues. beilstein-journals.org For example, a modular chemical synthesis of Lipid II, an essential bacterial cell wall precursor, has been optimized by focusing on the critical glycosylation step to form the GlcNAc-MurNAc disaccharide. beilstein-journals.org

The specificity of the enzymes for the polyprenyl chain length and stereochemistry is a crucial consideration. For instance, the WecA transferase, which initiates the biosynthesis of various bacterial cell envelope components, shows specificity for the prenyl substrate. researchgate.net Similarly, studies on the enzymes of Salmonella anatum O-specific polysaccharide biosynthesis have shown that the correct stereochemistry of the alpha- and beta-isoprenic units is essential for substrate efficiency. nih.gov In contrast, the archaeal enzyme AglK, a Dol-P-GlcNAc synthase, demonstrates activity with both short-chain (C55-60) and long-chain (C85-105) dolichol phosphates. nih.gov

The following table summarizes key enzymes and their roles in the enzymatic synthesis of polyprenyl phosphate intermediates:

EnzymeOrganismFunctionSubstratesProduct
Diacylglycerol kinase (DGK)Streptococcus mutansPhosphorylation of polyprenolsPolyprenol, ATPPolyprenyl phosphate
PglCCampylobacter jejuniPhosphoglycosyl transferUDP-diNAcBac, Undecaprenyl phosphateUndecaprenyl-PP-diNAcBac
WecAThermatoga maritimaN-acetylhexosamine-1-phosphate transferUDP-GlcNAc, Polyprenyl phosphatePolyprenyl-PP-GlcNAc
AglKMethanococcus voltaeDol-P-GlcNAc synthesisUDP-GlcNAc, Dolichol phosphateDolichol-P-GlcNAc

Advanced Biochemical and Analytical Techniques

The study of polyprenyl glucosyl phosphate and related compounds necessitates the use of sophisticated biochemical and analytical methods to quantify enzymatic activity and characterize reaction products. oup.comresearchgate.net

Quantitative High-Throughput Assays for Enzymatic Activity

The development of reliable and high-throughput assays is essential for the mechanistic and inhibition studies of the enzymes involved in polyprenyl glucosyl phosphate metabolism. nih.gov Traditional assays often relied on radiolabeled substrates and chromatographic separation, which are not always suitable for high-throughput screening (HTS). researchgate.net

A significant advancement in this area is the adoption of luminescence-based assays. The UMP/CMP-Glo assay, for example, detects the release of UMP or CMP, which are byproducts of many phosphoglycosyl transferase reactions. nih.govpnas.org This method offers the advantage of not requiring labeled substrates, making it versatile for investigating enzymes with diverse carbohydrate specificities. nih.gov It is compatible with 96- and 384-well plate formats, enabling high-throughput screening of enzyme activity and inhibitor libraries. nih.gov The UMP-Glo assay has been successfully used to explore the kinetics of the PglC reaction, a phosphoglycosyl transferase from Campylobacter jejuni. pnas.org

The following table outlines a standard reaction setup for a quantitative high-throughput assay using the UMP-Glo system to measure PglC activity. pnas.org

ComponentConcentration
PglC Enzyme0.2 nM
HEPES Buffer (pH 7.5)50 mM
NaCl150 mM
MgCl₂5 mM
Triton X-1000.1%
DMSO10%
UDP-diNAcBac2.5–20 µM
Undecaprenyl phosphate3.75–30 µM

Integration of Chromatographic and Mass Spectrometric Analyses for Product Characterization

The integration of chromatographic techniques with mass spectrometry is indispensable for the detailed characterization of polyprenyl glucosyl phosphate and its precursors. oup.comresearchgate.net High-performance liquid chromatography (HPLC), particularly reversed-phase ion-pair HPLC, is a powerful tool for separating polyprenyl phosphates and their derivatives. researchgate.netresearchgate.net

A simple and rapid reversed-phase ion-pair HPLC method using a C18 column and tetrabutylammonium (B224687) phosphate as an ion-pair reagent has been developed for the separation of polyprenyl phosphate oligomerhomologues. researchgate.net This method, coupled with UV detection, has been successfully applied to analyze the composition of polyprenyl phosphates from natural sources. researchgate.net For more sensitive and specific detection, HPLC is coupled with mass spectrometry (LC-MS). researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) provides further structural information. oup.com For instance, in the analysis of mannosyl-P-polyprenols from Mycobacterium smegmatis, fast-atom bombardment tandem mass spectrometry was used to identify characteristic fragment ions, including the polyprenyl phosphate ion and dehydration products, which confirmed the structure of the lipid carrier. oup.com Negative-ion desorption chemical ionization (DCI) tandem mass spectrometry has also been applied to analyze nanomole quantities of polyisoprenyl phosphates, revealing fragmentation patterns indicative of the polyisoprenoid chain. acs.org

A novel LC-MS approach for the quantification of dolichyl phosphates involves phosphate methylation using trimethylsilyl (B98337) diazomethane (B1218177) followed by reversed-phase LC-high resolution mass spectrometry. acs.org This method allows for the simultaneous qualitative and quantitative assessment of dolichyl phosphate species with different isoprene (B109036) chain lengths. acs.org

The table below details a representative LC-MS method for the analysis of methylated dolichyl phosphates. acs.org

ParameterCondition
Chromatography
ColumnWaters CSH C18 (1 x 150 mm, 1.7 µm)
Mobile Phase AAcetonitrile:Water (6:4, v/v) with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid
Mobile Phase BIsopropyl alcohol:Acetonitrile (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid
Flow Rate0.1 mL/min
Column Temperature55 °C
Mass Spectrometry
Ionization ModePositive ion nESI
Full Scan Resolution70,000 (at m/z 200)
Parallel Reaction Monitoring Resolution17,500 (at m/z 200)
Collision Energy (NCE)50

Evolutionary Perspectives and Research Applications of Polyprenyl Glucosyl Phosphate Systems

Comparative Enzymology of Glucosyl Transfer to Polyprenyl Phosphates Across Domains of Life

The transfer of a glucose residue to a polyprenyl phosphate (B84403) carrier is a fundamental process in the biosynthesis of various glycoconjugates across all three domains of life: Archaea, Bacteria, and Eukarya. nih.govnih.gov This initial step is catalyzed by polyprenyl phosphate glucosyltransferases (GTs), a diverse family of enzymes that exhibit remarkable evolutionary adaptations. nih.gov These enzymes are crucial for processes ranging from N-linked protein glycosylation to the assembly of cell wall components like peptidoglycan. nih.gov

Polyprenyl phosphates, such as dolichol phosphate (DolP) in eukaryotes and archaea, and undecaprenyl phosphate (UndP) in bacteria, serve as lipid carriers for sugars across cellular membranes. nih.govbiorxiv.orgbiorxiv.org The enzymes responsible for adding glucose to these carriers, while often sharing sequence homology, display significant mechanistic and stereochemical diversity. nih.gov This suggests a complex evolutionary history shaped by the specific needs of different organisms and cellular pathways. nih.govresearchgate.net

A key distinction lies in the type of linkage formed between the glucose and the polyprenyl phosphate. In eukaryotes and bacteria, N-glycosylation pathways are typically initiated by phosphoglycosyl transferases (PGTs), which create a polyprenyl-diphosphate-sugar linkage. researchgate.netnih.gov In contrast, some archaeal pathways utilize a retaining glycosyltransferase that forms a polyprenyl-monophosphate-sugar linkage. researchgate.netnih.gov This fundamental difference in the initial committed step of glycan biosynthesis highlights a significant divergence in evolutionary strategy. nih.gov

Phylogenetic Analysis of Glucosyltransferase Families

Glycosyltransferases (GTs) are an ancient and vast family of enzymes found across all domains of life. nih.govresearchgate.net Phylogenetic analyses of GTs involved in polyprenyl phosphate glycosylation reveal a complex evolutionary history characterized by both conservation and divergence. nih.govfrontiersin.org These enzymes are broadly classified into superfamilies, such as GT-A and GT-B, based on their three-dimensional folds. researchgate.net Despite these structural classifications, there is no direct correlation between the fold and the stereochemical outcome of the reaction (inverting or retaining). researchgate.net

The GT-A fold, a common structural motif in many nucleotide-binding proteins, is omnipresent in polyprenyl phosphate glycosyltransferases. nih.govbiorxiv.org This suggests a common evolutionary ancestor for these enzymes. researchgate.net However, within this shared fold, significant variations exist, leading to different catalytic mechanisms. nih.govnih.gov For instance, phylogenetic trees show that inverting and retaining GTs are dispersed across multiple clades, indicating that these mechanisms have emerged independently multiple times throughout evolution. nih.gov

In streptococci, a comprehensive survey of glucosyltransferase (Gtf) genes across numerous species has revealed distinct clades. frontiersin.org For example, phylogenetic analysis of 45 streptococcal Gtf genes identified one major clade primarily responsible for synthesizing water-insoluble glucans and three subclades for water-soluble glucans. frontiersin.org The divergence levels between duplicated Gtf genes suggest that these gene duplication events occurred at various points in their evolutionary history, contributing to the functional diversity observed today. frontiersin.org

Evolutionary Pressures Driving Structural and Mechanistic Diversity

The structural and mechanistic diversity observed in polyprenyl glucosyl phosphate-dependent systems is a direct result of various evolutionary pressures. The need to synthesize a vast array of complex carbohydrates for different biological functions has driven the evolution of these enzymes to achieve precise control over glycosidic bond formation. nih.gov

One significant pressure is the nature of the final glycoconjugate and its biological role. For example, in N-linked protein glycosylation, the stereochemistry of the sugar-lipid linkage is critical. The oligosaccharyltransferase, the enzyme that transfers the glycan from the lipid carrier to the protein, relies on an inverting mechanism. nih.gov This necessitates that the lipid-linked glycan donor has the correct anomeric configuration. nih.gov The evolution of both retaining and inverting polyprenyl phosphate GTs allows for the synthesis of α- and β-linked polyprenol phosphate-linked sugars, respectively, providing the necessary substrates for downstream reactions. nih.gov

The existence of structurally and mechanistically distinct phosphoglycosyl transferase (PGT) superfamilies for initiating glycoconjugate biosynthesis also points to strong evolutionary pressures. nih.gov This dichotomy raises questions about the biological imperative for such a division and the evolutionary interplay between the enzyme scaffolds and the membrane environment. nih.gov The diversification of cell wall components, which are exposed to the external environment, has likely been a major driver of this evolutionary divergence. nih.gov

Rational Design of Inhibitors Targeting Polyprenyl Glucosyl Phosphate-Dependent Pathways

The essential role of polyprenyl glucosyl phosphate-dependent pathways in microbial survival and pathogenesis makes the enzymes involved attractive targets for the development of novel inhibitors. biorxiv.orgnih.govbenthamdirect.comnih.gov The rational design of such inhibitors aims to specifically disrupt these pathways, leading to anti-infective effects. nih.govnih.govbenthamdirect.comnih.gov

Development of Anti-Infective Agents Based on Glucosyltransferase Inhibition

The development of anti-infective agents targeting glucosyltransferases (GTs) has become a promising strategy to combat bacterial infections, particularly those caused by antibiotic-resistant strains. nih.govnih.govbenthamdirect.comnih.gov These inhibitors can function through various mechanisms, such as competing with the natural substrate, binding to the active site, or acting as allosteric modulators. nih.gov

One approach involves the design of substrate mimics. For example, iminosugars and their derivatives have been explored as potential inhibitors of GTs due to their structural similarity to the transition states of glycosidase reactions. benthamdirect.com Similarly, carbohydrate scaffolds based on the structure of natural GT inhibitors like moenomycin have been synthesized. nih.govnih.gov These novel compounds have shown in vitro inhibition comparable to moenomycin, with the added benefits of low toxicity and efficacy in animal models of infection. nih.govnih.gov

High-throughput screening of small molecule libraries has also identified novel GT inhibitors. frontiersin.org For instance, compounds 100066N and 102644N were found to inhibit the activity of NleB/SseK glycosyltransferases from pathogenic E. coli and Salmonella. frontiersin.org These inhibitors were able to reduce Salmonella replication in macrophage-like cells without being toxic to the host cells. frontiersin.org Another example is the repurposing of the drug avasimibe, which was found to inhibit bacterial arginine glycosyltransferases and reduce the survival of Citrobacter rodentium in mice. mdpi.com

Targeting GTs offers a selective approach against pathogens with minimal impact on the host's commensal microbiota. nih.govtandfonline.com This is because many of the targeted virulence factors are not essential for bacterial survival under normal conditions, which may also lead to a lower propensity for resistance development. nih.govnih.gov

Strategies for Overcoming Microbial Resistance Mechanisms

The emergence of microbial resistance to conventional antibiotics is a major global health crisis, necessitating the development of new therapeutic strategies. nih.govnih.gov Targeting non-essential virulence factors, such as the enzymes in the polyprenyl glucosyl phosphate-dependent pathways, is one such strategy that may circumvent some of the selective pressures that drive resistance. nih.gov

One approach to overcoming resistance is the development of inhibitors that target novel binding sites or have unique mechanisms of action. For example, instead of targeting the highly conserved active site of an enzyme, inhibitors can be designed to bind to allosteric sites, which are often less conserved across different bacterial species. This can lead to more specific inhibitors with a lower likelihood of cross-resistance. mdpi.com

Another strategy is the use of combination therapies, where a GT inhibitor is used in conjunction with a traditional antibiotic. mdpi.com This can have a synergistic effect, where the GT inhibitor weakens the bacterium by disrupting its cell wall or other essential glycoconjugates, making it more susceptible to the antibiotic. For instance, inhibitors of efflux pumps, which are a common mechanism of antibiotic resistance, can be co-administered with antibiotics to increase their intracellular concentration and efficacy. mdpi.commdpi.com

Furthermore, understanding the molecular basis of resistance can guide the design of next-generation inhibitors. For example, if resistance arises from mutations in the target enzyme that reduce inhibitor binding, new inhibitors can be designed to accommodate these changes or to bind to a different, non-mutated site. nih.gov The development of mechanism-based inhibitors that form a covalent bond with the enzyme is another approach to overcome resistance, as this can lead to irreversible inhibition. nih.gov

Investigating Polyprenyl Glucosyl Phosphate Function in Plant Glycosylation and Biotechnology

In plants, as in other eukaryotes, polyprenyl phosphates (in the form of dolichols) play a crucial role in glycosylation processes. mit.edu Uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs) are a large and diverse family of enzymes in plants that catalyze the transfer of a glycosyl group from a UDP-sugar to a wide range of acceptor molecules, including hormones, secondary metabolites, and xenobiotics. oup.com This glycosylation can alter the solubility, stability, and biological activity of these compounds. oup.com

The expansion and functional divergence of UGT gene families in plants like tea (Camellia sinensis) have been shaped by whole-genome and tandem duplication events, as well as by natural and artificial selection. oup.com These evolutionary processes have led to a wide array of UGTs with specialized functions, contributing to traits such as quality and stress tolerance. oup.com

The manipulation of these glycosylation pathways holds significant potential for biotechnology. By engineering the expression or activity of specific UGTs, it may be possible to enhance the production of valuable natural products, improve crop resilience to environmental stresses, or create novel bioactive compounds. nih.govoup.com For example, understanding how UGTs contribute to the synthesis of flavor and aroma compounds in tea could lead to new methods for improving tea quality. oup.com Similarly, engineering glycosylation pathways could be a strategy for producing biofuels more efficiently. nih.gov

Elucidation of Plant N-Glycoproteome Assembly Mechanisms

In eukaryotes, including plants, the N-glycosylation of proteins is a critical post-translational modification that begins in the endoplasmic reticulum (ER). frontiersin.org The process is initiated on the cytosolic face of the ER membrane with the transfer of a sugar-phosphate moiety from a nucleotide sugar donor, such as UDP-GlcNAc, to a membrane-anchored polyprenyl phosphate, typically dolichyl monophosphate (Dol-P). frontiersin.org This reaction forms the first lipid-linked intermediate, N-acetylglucosamine-pyrophosphoryldolichol (GlcNAc-PP-Dol). frontiersin.org

Subsequent steps involve the addition of more sugar residues, including mannose and glucose, to build a complex oligosaccharide precursor on the lipid carrier. frontiersin.org Research using membranes from maize root-cap cells has shown the synthesis of polar lipids with the characteristics of polyprenyl phosphate and diphosphate derivatives of fucose and glucose. nih.gov These findings suggest that polyprenyl glucosyl phosphates act as essential intermediates in the biosynthesis of glycoproteins and polysaccharides in plants. nih.gov The fully assembled precursor, often Glc₃Man₉GlcNAc₂-PP-Dol, is then flipped across the ER membrane into the lumen. frontiersin.org Within the lumen, polyprenyl-phosphate-activated monosaccharides, such as dolichol phosphate glucose (Dol-P-Glc) and dolichol phosphate mannose (Dol-P-Man), serve as donors for the final glycosylation steps of the lipid-linked precursor before it is transferred to the nascent polypeptide chain. researchgate.net

The specific structure of the polyprenol carrier is crucial for these processes. Plants utilize polyprenols with a defined range of isoprene (B109036) units. nih.gov The glycosyltransferases involved in the pathway exhibit a preference for specific lipid carriers; for instance, some enzymes are significantly less effective at utilizing polyprenyl phosphates with unsaturated α-isoprene units compared to dolichols, which have a saturated α-isoprene unit. nih.gov This specificity underscores the intricate co-evolution of the enzymes and their lipid substrates in the plant N-glycoproteome assembly pathway.

Potential for Genetic Engineering of Glycosylation Pathways in Crops

The ability to modify protein glycosylation through genetic engineering holds immense promise for agriculture and biotechnology. By altering the glycosylation patterns of proteins, it is possible to enhance crop resilience, improve nutritional value, and produce valuable recombinant proteins, such as pharmaceuticals, in transgenic plants. frontiersin.org Since the N-glycosylation pathway is the target of this engineering, its core components, including the enzymes that synthesize and utilize polyprenyl phosphates, are of significant interest.

Manipulating the expression or specificity of glycosyltransferases and glycosidases can alter the final glycan structures on a target protein. frontiersin.org This "glyco-engineering" can be used to produce glycoproteins with defined, non-immunogenic glycans, a critical feature for therapeutic proteins. frontiersin.org The foundational role of polyprenyl phosphates as the carriers upon which these glycans are built means that any modification to the pathway must account for the availability and synthesis of these lipid intermediates. nih.gov

Furthermore, research into rationally designed, shorter-chain polyisoprenol-linked substrates has demonstrated that it is possible to influence N-glycosylation processes. acs.org While much of this work has been in bacterial systems, the principles are transferable. The ability to create synthetic lipid-linked saccharide substrates that can be recognized by the glycosylation machinery opens up novel strategies for controlling protein modification in engineered crops. This could lead to the development of plants that produce proteins with enhanced stability, altered functionality, or novel properties, all by precisely controlling the initial steps of glycosylation that depend on polyprenyl glucosyl phosphate and its analogues.

Emerging Research Directions and Future Challenges

Despite the universal importance of polyprenyl phosphates in biosynthesis, many aspects of their function and regulation remain enigmatic. nih.govmit.edu Key outstanding questions in the field drive emerging research, focusing on the discovery of new enzymes, understanding the intricate control of lipid carrier levels, and clarifying the influence of the membrane environment on these complex pathways. nih.gov

Unidentified Polyprenol Phosphate Glycosyltransferases and Their Functions

A significant challenge in glycobiology is the identification and characterization of the full complement of polyprenol phosphate glycosyltransferases (GTs). oup.com Many of these enzymes are predicted from genomic data but lack biochemical confirmation. ebi.ac.uk They are often unstable, membrane-associated, and present in low concentrations, which complicates their study. oup.com Large enzyme families, such as the exopolysaccharide biosynthesis polyprenyl glycosylphosphotransferases, contain numerous members whose specific substrates and functions are yet to be determined. ebi.ac.uk

Recent findings suggest that even among homologous GTs, the stereochemical outcome of the sugar transfer reaction may not be conserved, indicating a greater diversity of function than previously appreciated. nih.gov This functional divergence is a key area of investigation. In organisms like Mycobacterium tuberculosis, specific families of polyprenyl-dependent GTs have been identified, but their complete roles are still being uncovered. oup.com The ongoing search for these unidentified GTs and the elucidation of their precise functions are critical for understanding the diversity of glycoconjugates that cells can produce and for potentially harnessing these enzymes for biotechnological applications. smolecule.com

Precise Regulatory Mechanisms of Polyprenyl Phosphate Levels

The cellular concentration of polyprenyl phosphates like dolichyl phosphate (Dol-P) is tightly regulated, as it is a rate-limiting factor for glycosylation and essential for cell growth and development. nih.govacs.org This regulation occurs at multiple levels, including de novo synthesis, recycling from polyprenyl diphosphates, and regeneration following the transfer of the sugar to an acceptor. nih.govmit.edu However, many of the specific enzymes involved, such as the phosphatases that hydrolyze dolichyl diphosphate, have not yet been identified, representing a major gap in our knowledge. nih.gov

Studies in bacteria have revealed sophisticated regulatory networks. In E. coli, the transcription of phosphatase genes is upregulated when the dephosphorylation of undecaprenyl pyrophosphate (C55-PP) is compromised, thereby maintaining the necessary pool of undecaprenyl phosphate (C55-P). researchgate.net In B. subtilis, a stress-response pathway known as the SigM regulon is activated when the carrier lipid pool is reduced, leading to increased synthesis, recycling, and liberation of undecaprenyl phosphate. asm.org Recently, two families of membrane proteins, UptA and PopT, were identified as long-sought-after transporters, or "flippases," that recycle the lipid carrier across the membrane, a crucial and previously unknown regulatory step. nih.gov Unraveling these precise regulatory mechanisms in all organisms, including plants, is a key future challenge.

Role of Membrane Environment in Enzymatic Activity and Substrate Presentation

The lipid bilayer is not a passive scaffold but an active participant in glycosylation pathways. nih.gov The membrane environment profoundly influences the activity of the enzymes involved and the presentation of their lipid-linked substrates. nih.govmit.edu Studying these enzymes in their native membrane context often reveals properties not observable in detergent-based assays, which can fail to replicate the effects of membrane partitioning and dynamics. nih.govpnas.org

Molecular dynamics simulations and experimental work have shown that membrane-bound enzymes can form macromolecular complexes, and this association can be dependent on the presence of the polyprenyl phosphate substrate itself. nih.govnih.gov Some enzymes can even increase the local concentration of their lipid substrate within the membrane, enhancing catalytic efficiency. nih.gov The physical orientation of polyprenyl phosphates within the bilayer—whether they are perpendicular to the membrane plane or parallel to its surface—directly affects their accessibility to enzymes. researchgate.net Furthermore, because high concentrations of free polyprenyl phosphates can disrupt membrane integrity, their localization and interaction with proteins must be carefully controlled. researchgate.net Understanding these dynamic interactions within the membrane frontier is essential for a complete picture of polyprenyl glucosyl phosphate systems. pnas.org

Q & A

Q. What enzymatic methods are used to synthesize polyprenyl glucosyl phosphate, and how are reaction conditions optimized?

PGP is synthesized via glucosyltransferases that catalyze the transfer of glucose from UDP-glucose to polyprenyl phosphate. Key reaction parameters include Mg²⁺ concentration (5–10 mM optimal), pH 7.5, and the presence of detergents like Triton X-100 (0.2–0.5% v/v) to enhance enzyme activity . Differential centrifugation (25,000g and 100,000g) can separate glucosyltransferase isoforms, enabling targeted synthesis of neutral or polar PGP derivatives . Substrate specificity varies: ficaprenyl phosphate is the preferred acceptor, but dolichyl phosphate and other polyprenols are also functional .

Q. How can researchers localize polyprenyl glucosyl phosphate synthesis in subcellular compartments?

Subcellular fractionation studies in algae (e.g., Prototheca zopfii) reveal that mitochondria and Golgi apparatus are primary sites of polyprenyl phosphate synthesis. Radiolabeled mevalonate incorporation, coupled with chromatographic analysis (DEAE-cellulose, Sephadex LH-20), confirms the presence of C₉₀–C₁₀₅ polyprenyl phosphates in these organelles . Enzyme activity assays using isolated fractions (e.g., 100,000g pellets) further validate compartment-specific glucosyltransferase activity .

Q. What analytical techniques are used to characterize polyprenyl glucosyl phosphate structure and purity?

  • Chromatography : DEAE-cellulose and Sephadex LH-20 separate PGP from neutral lipids .
  • Hydrolysis assays : Mild acid hydrolysis cleaves the glucose-phosphate bond, releasing free glucose, while alkaline treatment liberates polyprenol alcohols for chain-length analysis via GC-MS .
  • Spectroscopy : β-configuration of the glucose-phosphate linkage is confirmed by NMR or enzymatic assays with β-specific glucosidases .

Advanced Research Questions

Q. How do conflicting data on PGP’s role in bacterial vs. eukaryotic systems inform experimental design?

In Gram-negative bacteria (e.g., Streptococcus pneumoniae), PGP initiates capsule polysaccharide synthesis via reversible glucose-1-phosphate transfer . In contrast, eukaryotic systems (e.g., peas, algae) utilize PGP for glycosylation of sterols or glycoproteins. To resolve functional discrepancies:

  • Use phylogenetically diverse model organisms (e.g., Pisum sativum for plants, Prototheca for algae).
  • Employ gene knockout/knockdown (e.g., cpsE in bacteria) to assess PGP’s role in polysaccharide vs. glycolipid biosynthesis .

Q. What mechanisms underlie the interferonogenic activity of polyprenyl phosphate derivatives, and how are these assays validated?

PGP and analogs (e.g., disodium polyprenyl phosphate) induce IFN-α/β in murine and bovine cells via Toll-like receptor (TLR) pathway activation. Key validation steps include:

  • Dose-response assays : 200 µg/mL PGP in complex solvents (3% glycerol, 3% ethanol, 2% Tween-80) elevates IFN titers 2.2–3.5× in vitro .
  • Viral co-stimulation : Synergy with tick-borne encephalitis virus enhances IFN production 4×, confirming immunomodulatory potentiation .
  • In vivo models : Intramuscular PGP injection (20 µg in BALB/c mice) increases serum IFN levels, measured via ELISA or plaque reduction assays .

Q. How do enzyme kinetics and inhibitor studies clarify the catalytic mechanism of PGP-related glucosyltransferases?

Steady-state kinetics of trehalose phosphorylase (a model α-retaining glucosyltransferase) reveal:

  • Ordered mechanism : Phosphate binding precedes glucosyl transfer, with orthovanadate (Ki = 1 µM) acting as a transition-state analog .
  • Inhibitor profiling : Isofagomine (Ki = 56 µM) and 1-deoxynojirimycin block the glucosyl-enzyme intermediate, suggesting a cationic transition state .
  • Isotope trapping : Use of ³²P-labeled UDP-glucose or β-glucosidase competition assays quantifies rate-limiting steps in glucosyl transfer .

Q. What methodological challenges arise in quantifying glucosyl phosphorylation sites in PGP-linked glycans?

Phosphorylation at C3 vs. C6 glucosyl residues (mediated by GWD/PWD dikinases) requires:

  • Selective hydrolysis : C6-phosphorylated glucose is stable to mild acid, while C3-phosphate is labile .
  • LC-MS/MS : Microextraction by packed sorbent (MEPS) coupled with tandem MS distinguishes C3/C6 isomers via fragmentation patterns .
  • Enzymatic probes : Phosphoglucan phosphatases (e.g., laforin) selectively dephosphorylate C3 or C6 sites for functional studies .

Q. How do structural variations in polyprenyl chains impact PGP’s biological activity?

  • Chain length : C₉₅–C₁₀₀ polyprenyl phosphates (common in algae) exhibit higher glucosyl acceptor activity than shorter chains (C₅₀–C₆₀) .
  • Saturation state : α-Saturated polyprenols (e.g., dolichyl-P) are preferred in eukaryotes, while bacterial systems use allylic acceptors (e.g., ficaprenyl-P) .
  • Assay design : Synthetic polyprenols (e.g., geranylgeranyl-P) with defined chain lengths are used in comparative glucosyltransferase activity assays .

Methodological Resources

  • Enzyme Databases : IUBMB Enzyme List (EC 2.4.1.XX) provides systematic names and kinetic parameters for PGP-related glucosyltransferases .
  • Structural Data : X-ray crystallography of bacterial Pol-P enzymes (e.g., Rv1086 in Mycobacterium tuberculosis) guides inhibitor design .
  • Assay Kits : Phosphatidylcholine/Phosphate assay kits (e.g., Abcam) adapt protocols for PGP quantification via colorimetric phosphate detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.